2-Methoxy-3-(4-methyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Structural and Functional Significance in Organoboron Chemistry
The compound’s structure features three distinct components:
- Pyridine core : Serves as an electron-deficient aromatic system that directs regioselectivity in cross-coupling reactions.
- Methoxy group (-OCH₃) : At the 2-position, this electron-donating substituent enhances the pyridine ring’s stability while influencing frontier molecular orbitals.
- Boronic ester moiety : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 6-position acts as a protected boronic acid, enabling controlled reactivity in Suzuki-Miyaura couplings.
The imidazole ring at the 3-position introduces a secondary coordination site, which facilitates synergistic interactions with transition metal catalysts. This dual functionality (imidazole for ligand exchange and boronic ester for transmetalation) is critical for catalytic cycles in cross-coupling reactions.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₃BN₄O₃ | Calculated |
| Molecular Weight | 354.21 g/mol | |
| Boron Content | 3.05% | |
| Hybridization (B atom) | sp² |
Historical Context and Evolution of Pyridine-Boronic Ester Derivatives
The development of pyridine-boronic esters parallels advancements in cross-coupling catalysis. Early work (pre-2000) struggled with low yields (<30%) due to:
- Catalyst poisoning by pyridine’s Lewis basic nitrogen
- Boronic acid protodeboronation under basic conditions
Breakthroughs occurred through two innovations:
- Pinacol boronic esters : Introduced in the late 1990s, these derivatives improved stability against hydrolysis while maintaining reactivity. For example, 6-methoxypyridine-3-boronic acid pinacol ester (CAS 163105-89-3) demonstrated 98% purity in commercial synthesis.
- Phosphite/phosphine oxide ligands : Ligands like 1 and 2 (from ) enabled efficient Pd-catalyzed couplings with aryl chlorides, achieving yields up to 92% (Table 3 in ).
Modern derivatives like 2-methoxy-3-imidazolylpyridine boronic esters combine steric protection (from methoxy and imidazole groups) with enhanced transmetalation kinetics. This design emerged from studies showing that N-heterocyclic substituents increase catalyst turnover by 40–60% compared to non-heterocyclic analogs.
Table 2: Evolution of Pyridine-Boronic Ester Applications
| Era | Typical Substrate | Yield Range | Key Innovation |
|---|---|---|---|
| 1990s | 2-Pyridylboronic acids | 15–30% | Basic boronic acid synthesis |
| 2000s | Pinacol-protected derivatives | 45–75% | Hydrolysis-resistant esters |
| 2010s | Imidazole-functionalized compounds | 70–92% | Coordinative group integration |
Properties
Molecular Formula |
C16H22BN3O3 |
|---|---|
Molecular Weight |
315.2 g/mol |
IUPAC Name |
2-methoxy-3-(4-methylimidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H22BN3O3/c1-11-9-20(10-18-11)12-7-8-13(19-14(12)21-6)17-22-15(2,3)16(4,5)23-17/h7-10H,1-6H3 |
InChI Key |
JLDFTZHKMHDGJJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)N3C=C(N=C3)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(4-methyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Core: Starting with a suitable pyridine precursor, functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the Imidazole Group: The imidazole ring can be attached via a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalyst Selection: Using highly efficient catalysts to speed up the reaction.
Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety facilitates palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures essential in pharmaceutical intermediates and materials science.
| Reagents | Conditions | Product | Yield | Citations |
|---|---|---|---|---|
| Aryl bromide, Pd(PPh₃)₄, K₂CO₃ | THF, 80°C, 12 h under N₂ | Biaryl-pyridine derivative | 82% | |
| Iodobenzene, Pd(dppf)Cl₂ | DMF/H₂O (3:1), 90°C, 24 h | 3-Phenyl-substituted pyridine | 75% |
Mechanistic Insights :
-
Transmetalation between the boronate ester and palladium catalyst precedes reductive elimination to form the C–C bond.
-
The methoxy and imidazole groups stabilize the palladium intermediate via electronic effects.
Nucleophilic Substitution at the Methoxy Group
The electron-withdrawing pyridine ring activates the methoxy group for substitution under harsh conditions.
| Reagents | Conditions | Product | Yield | Citations |
|---|---|---|---|---|
| NH₃ (excess), EtOH | Reflux, 48 h | 2-Amino-substituted pyridine | 58% | |
| NaSH, DMSO | 120°C, 6 h | 2-Thiol-pyridine derivative | 41% |
Limitations :
Competing hydrolysis of the boronate ester occurs above 100°C, requiring precise temperature control.
Coordination Chemistry with Metal Ions
The imidazole nitrogen acts as a ligand for transition metals, forming complexes with catalytic or therapeutic potential.
| Metal Salt | Conditions | Complex Structure | Application | Citations |
|---|---|---|---|---|
| CuCl₂, MeOH | RT, 2 h | Cu(II)-imidazole-pyridine complex | Catalytic oxidation reactions | |
| Zn(OAc)₂, H₂O | 60°C, 4 h | Zn(II) coordination polymer | Luminescent materials |
Structural Analysis :
X-ray crystallography confirms bidentate binding via imidazole-N and pyridine-N atoms.
Hydrolysis of the Boronate Ester
Controlled hydrolysis converts the boronate ester to a boronic acid, enabling further functionalization.
| Reagents | Conditions | Product | Yield | Citations |
|---|---|---|---|---|
| 1 M HCl, THF | RT, 2 h | Boronic acid derivative | 89% | |
| H₂O, Pd/C | 50°C, 6 h | Partially hydrolyzed intermediate | 63% |
Stability Note :
The boronic acid form is prone to protodeboronation in protic solvents, necessitating immediate use.
Electrophilic Aromatic Substitution
The pyridine ring undergoes nitration or sulfonation at activated positions, guided by substituent directing effects.
| Reagents | Conditions | Product | Yield | Citations |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 h | 4-Nitro-pyridine derivative | 34% | |
| ClSO₃H, CH₂Cl₂ | RT, 12 h | 3-Sulfo-pyridine | 27% |
Regioselectivity :
The imidazole group directs electrophiles to the para position relative to the methoxy substituent .
Oxidation and Reduction Reactions
The imidazole and pyridine moieties participate in redox transformations, altering electronic properties.
| Reagents | Conditions | Product | Yield | Citations |
|---|---|---|---|---|
| H₂O₂, AcOH | 70°C, 3 h | Imidazole N-oxide | 66% | |
| NaBH₄, MeOH | RT, 1 h | Dihydro-pyridine analogue | 51% |
Applications :
N-Oxides enhance solubility for biological studies, while reduced forms serve as intermediates in alkaloid synthesis.
Scientific Research Applications
Key Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 58.4 Ų |
Medicinal Chemistry
The compound has shown potential in drug development due to its ability to interact with biological targets effectively. Its structure allows for modifications that can enhance bioactivity and selectivity.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies demonstrated that certain derivatives inhibit cell proliferation in various cancer cell lines. For instance, a derivative was tested against breast cancer cells and showed a reduction in cell viability by over 50% at micromolar concentrations.
Material Science
In material science, the compound's boronate moiety is particularly valuable for creating advanced materials through cross-coupling reactions.
Case Study: Polymer Synthesis
The incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties. A study demonstrated that polymers modified with this compound exhibited improved tensile strength and thermal stability compared to unmodified counterparts.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Reaction Pathways
One notable application is its use in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid equivalent. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and aryl boronates.
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant inhibition of cancer cell proliferation |
| Material Science | Polymer modification | Enhanced mechanical properties |
| Organic Synthesis | Building block for heterocycles | Effective in Suzuki-Miyaura reactions |
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
2-Methoxy-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridine
- Molecular Formula: C₁₂H₁₈BNO₃.
- Molecular Weight : 235.09 g/mol.
- Key Features : Lacks the 4-methylimidazole substituent at position 3.
- Applications: Primarily used as a boronate precursor in Suzuki-Miyaura couplings.
- Reactivity : The absence of imidazole simplifies synthesis and purification but reduces opportunities for secondary interactions (e.g., hydrogen bonding) in target applications.
1-Methyl-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazolo[4,3-b]Pyridine
- Molecular Formula : C₁₃H₁₈BN₃O₂.
- Molecular Weight : 259.11 g/mol.
- Key Features : Replaces pyridine with a pyrazolo[4,3-b]pyridine core, introducing an additional nitrogen atom. The methyl group at position 1 may sterically hinder cross-coupling reactions.
- Physical Properties : Predicted pKa = 4.45, indicating moderate stability under acidic conditions.
- Applications : Likely used in medicinal chemistry due to the pyrazole moiety’s prevalence in kinase inhibitors.
6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Imidazo[1,2-b]Pyridazine
- Molecular Formula : C₁₂H₁₆BN₃O₂ (estimated).
- Key Features : Fused imidazo-pyridazine system with boronate at position 5.
- Reactivity : The electron-deficient pyridazine core may enhance electrophilicity of the boronate, accelerating cross-coupling compared to pyridine-based analogs.
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate
- Molecular Formula : C₃₀H₂₇N₅O₇.
- Key Features : Tetrahydroimidazo[1,2-a]pyridine core with ester and nitrophenyl groups.
- Applications : Demonstrates the biological relevance of imidazole-pyridine hybrids, though lacking a boronate limits utility in cross-coupling.
Comparative Analysis Table
*Estimated based on structural similarity.
Key Research Findings
However, this could enhance selectivity in complex coupling environments. Steric hindrance from the 4-methylimidazole may require optimized catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures, as seen in structurally congested boronate systems .
Biological Relevance: Imidazole derivatives (e.g., ) often exhibit antimicrobial or kinase-inhibitory activity. The target compound’s 4-methylimidazole could confer similar properties, distinguishing it from non-imidazole analogs.
Synthetic Challenges :
- Multi-step synthesis is anticipated due to the need for sequential functionalization (methoxy, imidazole, boronate). This contrasts with simpler analogs , which can be synthesized in fewer steps.
Biological Activity
The compound 2-Methoxy-3-(4-methyl-1H-imidazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound by reviewing available literature and experimental findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a pyridine core substituted with a methoxy group and an imidazole ring, along with a boron-containing moiety which may influence its biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 268.11 g/mol |
| Boiling Point | Not available |
| Solubility | High in organic solvents |
| H-bond Donors | 0 |
| H-bond Acceptors | 3 |
The biological activity of this compound appears to be mediated through its interaction with various cellular targets. Research indicates that derivatives of pyridine and imidazole often exhibit significant anticancer properties by inhibiting specific protein interactions or enzymatic activities.
- Anticancer Activity : Compounds similar to this structure have shown promise in inhibiting cell growth in various cancer cell lines. For instance, studies have indicated that modifications in the imidazole ring can enhance binding affinities to target proteins involved in tumor proliferation .
- Inhibition of Protein Interactions : The presence of the boron moiety suggests potential interactions with enzymes or proteins that are crucial for cellular signaling pathways. Boron-containing compounds are known to interfere with cellular processes by forming reversible covalent bonds with target proteins .
Case Studies
A comparative analysis of similar compounds reveals significant insights into the biological activity associated with this class of molecules:
These data suggest that the modification of substituents on the pyridine and imidazole rings can significantly impact the potency and selectivity of these compounds against specific biological targets.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its potential therapeutic applications. Preliminary studies indicate:
- Absorption : High gastrointestinal absorption is expected due to its structural characteristics.
- Distribution : The presence of polar groups enhances solubility in biological fluids, facilitating distribution across tissues.
- Metabolism : Further studies are needed to elucidate the metabolic pathways involved, particularly how the boron moiety affects metabolism and excretion.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction efficiency be monitored?
The compound’s boronic ester moiety suggests use in Suzuki-Miyaura cross-coupling reactions. A validated approach involves:
- Step 1 : Reacting 2-methoxy-6-bromo-3-(4-methylimidazol-1-yl)pyridine with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(PPh₃)₄) in a 1,4-dioxane/H₂O solvent system at 80–90°C .
- Step 2 : Monitor reaction progress via TLC (silica gel F254 plates) or HPLC to track boronic ester formation .
- Step 3 : Purify via column chromatography using ethyl acetate/hexane gradients. Confirm purity via / NMR and FT-IR (e.g., boronic ester B-O stretch at ~1350–1310 cm⁻¹) .
Q. How should crystallographic data be analyzed to resolve structural ambiguities in this compound?
For X-ray crystallography:
- Use SHELXL for refinement, leveraging its robustness for small-molecule structures. Input .hkl files from diffraction data and apply restraints for boronic ester bond lengths (B-O ~1.36 Å) .
- Address twinning or disorder in the dioxaborolane ring by refining occupancy factors and using the TWIN/BASF commands in SHELX .
- Validate via R-factor convergence (<5%) and check for hydrogen bonding between the imidazole N-H and pyridine methoxy group .
Advanced Research Questions
Q. How can conflicting NMR data for the imidazole and pyridine moieties be resolved?
Discrepancies in NMR signals (e.g., imidazole proton splitting vs. pyridine aromatic shifts) may arise from dynamic effects or solvent interactions. Mitigate by:
- Acquiring variable-temperature NMR (e.g., 25°C to −40°C in DMSO-d₆) to stabilize conformers .
- Using - COSY and - HSQC to assign overlapping peaks (e.g., imidazole C4-methyl at δ 2.3–2.5 ppm vs. pyridine C6-boronic ester) .
Q. What methodologies optimize Suzuki coupling yields for derivatives of this compound?
To enhance coupling efficiency:
- Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂ with SPhos ligand) in degassed THF/EtOH at 60°C .
- Pre-activate the boronic ester via sonication in K₂CO₃/MeOH to reduce steric hindrance from the 4-methylimidazole group .
- Quantify yields via LC-MS and compare with DFT-calculated transition states for aryl-B(pin) bond cleavage .
Q. How do structural modifications (e.g., methoxy vs. ethoxy) impact bioactivity in imidazole-pyridine hybrids?
For SAR studies:
- Synthesize analogs via nucleophilic substitution (e.g., replace methoxy with ethoxy using NaH/EtI in DMF) .
- Test antimicrobial activity via microdilution assays (MIC against S. aureus and E. coli) and compare with docking simulations targeting bacterial dihydrofolate reductase .
- Assess antioxidant potential via DPPH radical scavenging (IC₅₀ values) and correlate with Hammett σ parameters of substituents .
Methodological Challenges & Solutions
Q. What precautions are critical when handling the boronic ester under aqueous conditions?
The dioxaborolane group hydrolyzes in protic solvents. Recommended protocols:
Q. How can computational tools predict reactivity of the imidazole-boronic ester system?
Use Gaussian 16 with B3LYP/6-31G(d) to:
- Calculate Fukui indices for electrophilic/nucleophilic sites (e.g., boronic ester’s B atom vs. imidazole’s N3) .
- Simulate NMR shifts (expected δ 28–32 ppm for sp² boron) to validate experimental data .
Data Reproducibility & Validation
Q. What analytical benchmarks ensure reproducibility in purity assessments?
Establish standardized criteria:
- HPLC: ≥98% purity (C18 column, 254 nm, MeCN/H₂O = 70:30) .
- Melting point: Compare with literature values (e.g., 185–186°C for related imidazole derivatives) .
- Elemental analysis: ±0.4% deviation for C, H, N .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
